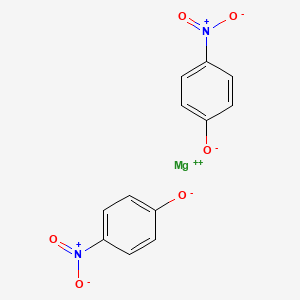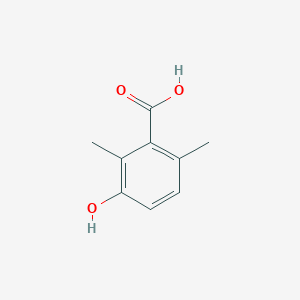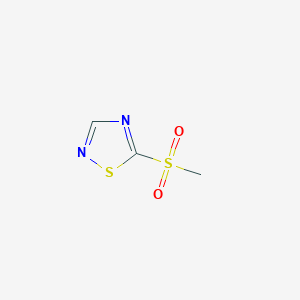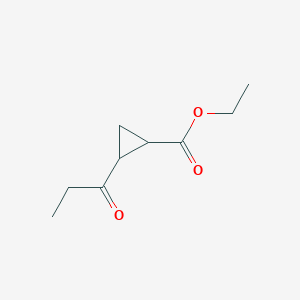
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as 3-methoxybenzyl alcohol, using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxy-5-(trifluoromethoxy)benzaldehyde or 3-methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
3-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methyl-5-(trifluoromethoxy)benzyl alcohol: Contains a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H9F3O3 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
[3-methoxy-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Clé InChI |
UTNSGYHPEBNQCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CO)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)



![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)




